3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-7-methoxy-2-methyl-4H-chromen-4-one
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Overview
Description
3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-7-methoxy-2-methyl-4H-chromen-4-one is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by its unique structure, which includes a benzodioxepin ring fused to a chromenone core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-7-methoxy-2-methyl-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxepin Ring: This step involves the cyclization of catechol with an appropriate dihalide under basic conditions to form the benzodioxepin ring.
Attachment of the Chromenone Core: The benzodioxepin intermediate is then reacted with a suitable chromenone precursor under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-7-methoxy-2-methyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-7-methoxy-2-methyl-4H-chromen-4-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways that are crucial for cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5,7-dihydroxy-4H-chromen-4-one: Similar structure but with hydroxyl groups at positions 5 and 7.
4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoic acid: Contains a benzoic acid moiety instead of the chromenone core.
Uniqueness
The uniqueness of 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-7-methoxy-2-methyl-4H-chromen-4-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C20H18O5 |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-7-methoxy-2-methylchromen-4-one |
InChI |
InChI=1S/C20H18O5/c1-12-19(13-4-7-16-18(10-13)24-9-3-8-23-16)20(21)15-6-5-14(22-2)11-17(15)25-12/h4-7,10-11H,3,8-9H2,1-2H3 |
InChI Key |
BWTNLMBOGFJUFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC)C3=CC4=C(C=C3)OCCCO4 |
Origin of Product |
United States |
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